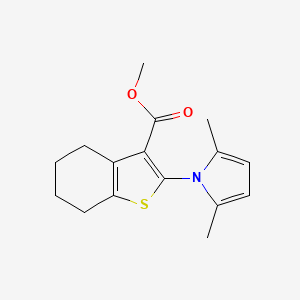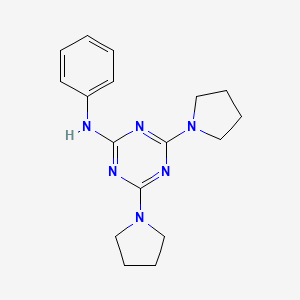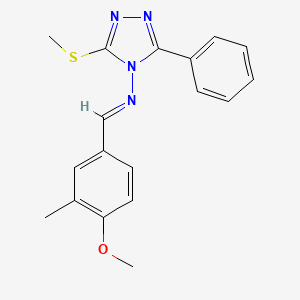![molecular formula C15H22N2O2 B5698391 ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5698391.png)
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate, also known as MEPH, is a synthetic compound that belongs to the class of piperidine-based cathinones. It is a psychoactive substance that has been used for recreational purposes and is known to produce stimulant effects similar to those of amphetamines. In recent years, MEPH has gained attention in the scientific community due to its potential applications in research.
作用機序
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their extracellular levels. This results in a stimulant effect on the central nervous system, leading to increased alertness, focus, and euphoria. The exact mechanism of action is still being studied, but it is believed to involve the binding of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate to the transporters and blocking their reuptake function.
Biochemical and Physiological Effects:
ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been found to have various biochemical and physiological effects on the body. It increases the levels of dopamine, norepinephrine, and serotonin in the brain, leading to increased arousal and euphoria. It also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory effects. It has been found to have potential neurotoxic effects, particularly on dopamine neurons in the brain.
実験室実験の利点と制限
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Its mechanism of action is well understood, making it a valuable tool for studying the role of neurotransmitters in various physiological and behavioral processes. However, it also has several limitations, including its potential neurotoxic effects, which may limit its use in certain experiments. It also has a high potential for abuse, which may raise ethical concerns in its use.
将来の方向性
There are several future directions for research on ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate. One area of interest is its potential therapeutic applications, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and depression. It may also have potential applications in the treatment of substance use disorders, particularly those involving amphetamines. Another area of interest is its potential as a research tool for studying the role of dopamine, norepinephrine, and serotonin in various physiological and behavioral processes. Further research is needed to fully understand the potential benefits and risks of ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate and its applications in various scientific fields.
合成法
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate can be synthesized through a multi-step process involving the reaction of piperidine with ethyl chloroformate, followed by the reaction of the resulting compound with 3-methylphenylamine. The final product is purified through recrystallization to obtain ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate in its pure form.
科学的研究の応用
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate has been studied for its potential applications in various scientific fields, including pharmacology, toxicology, and neuroscience. It has been found to interact with the monoamine transporters in the brain, leading to the release of dopamine, norepinephrine, and serotonin. This mechanism of action has made it a valuable tool for studying the role of these neurotransmitters in various physiological and behavioral processes.
特性
IUPAC Name |
ethyl 4-(3-methylanilino)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-3-19-15(18)17-9-7-13(8-10-17)16-14-6-4-5-12(2)11-14/h4-6,11,13,16H,3,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTVTMNPLOUBJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
29.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Ethyl 4-[(3-methylphenyl)amino]-1-piperidinecarboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[(4-acetyl-2,5-dimethyl-3-furyl)methyl]thio}benzoic acid](/img/structure/B5698322.png)

![4-[(4-tert-butylphenyl)carbonothioyl]morpholine](/img/structure/B5698334.png)






![4-({[(3,4-dimethoxyphenyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5698384.png)

![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5698402.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5698406.png)
